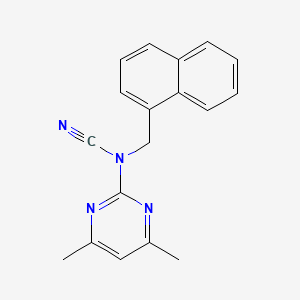

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide

Description

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)-(naphthalen-1-ylmethyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-10-14(2)21-18(20-13)22(12-19)11-16-8-5-7-15-6-3-4-9-17(15)16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBXVRCTQGCTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(CC2=CC=CC3=CC=CC=C32)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with naphthalen-1-ylmethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyanamide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds related to (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide exhibit strong antioxidant properties. For instance, studies have shown that derivatives of this compound can effectively scavenge free radicals and chelate ferrous ions, which are critical for preventing oxidative stress in biological systems .

Antibacterial and Antifungal Activities

The compound has been evaluated for its antibacterial and antifungal activities. In particular, it has shown promising results against various strains of bacteria and fungi. The mechanism of action involves the inhibition of essential biochemical processes in microbial cells, making it a potential candidate for developing new antimicrobial agents .

Fungicidal Activity

This compound is structurally related to pyrimethanil, a well-known fungicide used in agriculture. It functions by inhibiting fungal growth through interference with specific metabolic pathways. The compound's efficacy in various formulations highlights its potential as an active ingredient in crop protection products .

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound has been explored for applications in catalysis and materials development. These complexes exhibit unique electronic properties that can be harnessed for various industrial applications. For instance, metal complexes derived from this compound have been shown to possess stability and solubility characteristics that are advantageous in catalytic processes .

Case Studies

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its naphthalenylmethyl substituent, which distinguishes it from related cyanamide derivatives. Key analogues include:

Key Observations :

- Lipophilicity : The naphthalenylmethyl group in the target compound increases molecular weight (estimated ~300 g/mol) and lipophilicity compared to (4,6-Dimethylpyrimidin-2-yl)cyanamide (148.17 g/mol). This may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity : Sulfometuron-methyl, a commercial herbicide, shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a sulfonylurea linker instead of cyanamide. Its ALS inhibition efficacy (IC₅₀ ~0.1 nM) highlights the importance of substituent chemistry in target binding .

Biological Activity

(4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and antioxidant activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with naphthalen-1-aldehyde in the presence of cyanamide. The reaction conditions include heating in an appropriate solvent such as ethanol or dimethylformamide (DMF) under reflux for several hours. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Characterization

Characterization of the synthesized compound is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.

- Infrared Spectroscopy (IR) : Used to identify characteristic functional groups based on their vibrational transitions.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure of the compound.

The compound exhibits distinct peaks in NMR and IR spectra that correlate with its expected structure, confirming successful synthesis .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The results indicate moderate to good activity against several pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Good | |

| Aspergillus niger | Good |

The Minimum Inhibitory Concentration (MIC) values were determined for these microorganisms, showcasing the compound's potential as an antimicrobial agent. For instance, the MIC against E. coli was found to be comparable to that of standard antibiotics like ampicillin .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated significant antioxidant activity. This was assessed using various assays, including DPPH radical scavenging tests, where the compound exhibited a strong ability to neutralize free radicals. This suggests a potential role in protecting biological systems from oxidative stress .

Case Studies

Several studies have investigated the biological activity of similar compounds derived from pyrimidine and naphthalene derivatives:

- Study on Schiff Base Complexes : Research involving Schiff base complexes derived from pyrimidines showed promising antimicrobial and antioxidant activities. These studies highlighted the role of structural modifications in enhancing biological efficacy .

- Antifungal Activity Assessment : A comparative study on various pyrimidine derivatives indicated that modifications at the pyrimidine ring significantly influenced antifungal activity against Candida species .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with biological targets. These studies suggest that the compound binds effectively to proteins essential for microbial survival, further supporting its antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,6-Dimethylpyrimidin-2-yl)(naphthalen-1-ylmethyl)cyanamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare 4,6-dimethylpyrimidin-2-yl cyanamide via condensation of cyanamide with acetylacetone derivatives under acidic conditions (e.g., acetic acid) at elevated temperatures (473 K) .

- Step 2 : Couple the cyanamide intermediate with naphthalen-1-ylmethyl halide via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyrimidine and naphthalene moieties. Use - and -NMR to resolve methyl groups and aromatic protons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to ensure correct molecular formula .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach :

- In vitro assays : Test kinase inhibition (e.g., SIRT2) using fluorometric assays with NAD-dependent substrates. Compare IC₅₀ values to known inhibitors like SirReal2 .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT2’s catalytic domain). Validate docking poses with MD simulations .

Advanced Research Questions

Q. What strategies resolve contradictions between computational conformational models and experimental crystallographic data?

- Methods :

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL, focusing on anisotropic displacement parameters to resolve disorder .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust computational models for solvent effects .

Q. How do steric and electronic effects influence tautomerism in the pyrimidine-cyanamide system?

- Analysis :

- Intramolecular H-bonding : Use IR spectroscopy to detect N–H⋯N interactions. Compare tautomeric stability via variable-temperature NMR .

- Electronic effects : Perform Natural Bond Orbital (NBO) analysis to evaluate charge distribution and resonance stabilization of tautomers .

Q. What challenges arise in hydrogen bonding analysis using ORTEP-3 and WinGX, and how are they mitigated?

- Solutions :

- Hydrogen placement : Refine H-atoms using SHELXL’s riding model. For ambiguous positions, employ difference Fourier maps with distance restraints (N–H = 0.86 ± 0.01 Å) .

- Visualization : Use WinGX to generate ORTEP diagrams, highlighting H-bond networks with dashed lines. Validate interactions against Cambridge Structural Database (CSD) metrics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Design :

- Derivatization : Synthesize analogs with substituents on the naphthalene (e.g., halides, methoxy) or pyrimidine rings (e.g., nitro, amino). Assess impact on SIRT2 inhibition .

- Pharmacophore mapping : Use MOE or Schrödinger to identify critical interaction sites (e.g., cyanamide’s nucleophilic nitrogen) .

Q. What experimental and computational approaches elucidate the compound’s electronic configuration and reactivity?

- Techniques :

- Cyclic Voltammetry : Measure redox potentials to identify electron-rich regions (e.g., pyrimidine ring) .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO gaps (Gaussian 09) to predict sites for nucleophilic/electrophilic attacks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.